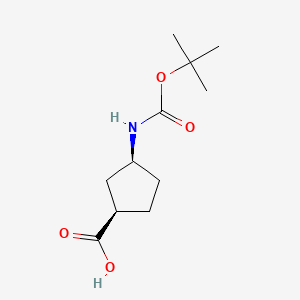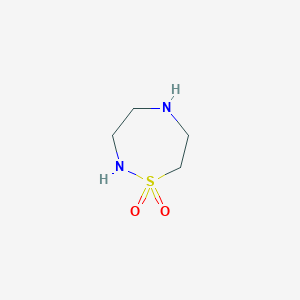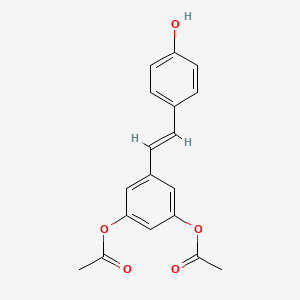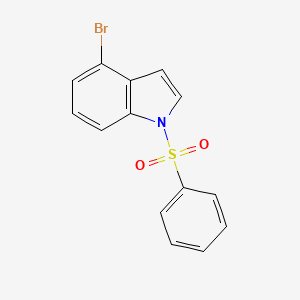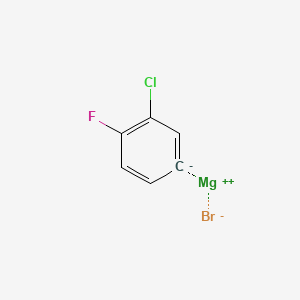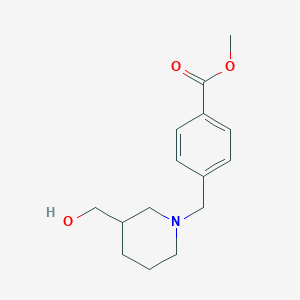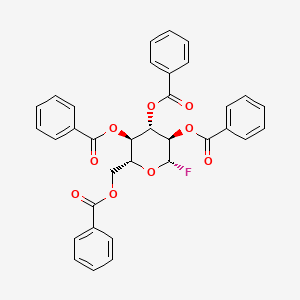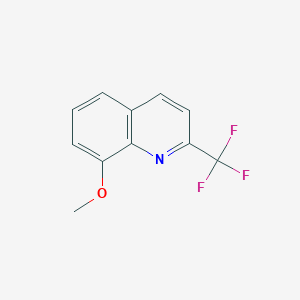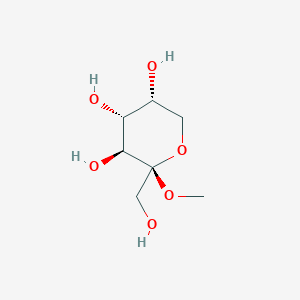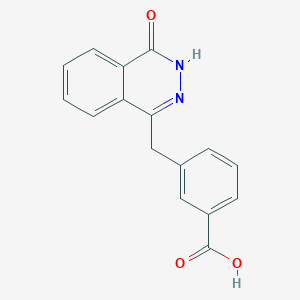![molecular formula C13H16F4N2O B3041992 1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol CAS No. 453557-80-7](/img/structure/B3041992.png)
1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Übersicht
Beschreibung
The compound “1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol” is a product for proteomics research . Its molecular formula is C13H16F4N2O, and its molecular weight is 292.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources. Its molecular formula is C13H16F4N2O, and its molecular weight is 292.27 , but other properties like melting point, boiling point, solubility, etc., are not provided.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Rhodium-Catalyzed Hydroformylation : This compound is used in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. A key intermediate in this process is prepared starting from 4,4′-difluorobenzophenone, involving rhodium catalyzed hydroformylation (Botteghi et al., 2001).
Micellar and Microemulsion Liquid Chromatography : It's involved in the separation of flunarizine hydrochloride and its degradation products. The compound is used in analytical methodologies for the detection and quantification of pharmaceutical compounds (El-Sherbiny et al., 2005).
Chemical Reactions and Catalysis
Reaction with Amines or Alcohols : The compound participates in reactions with secondary amines, leading to various fluorine-containing products depending on the solvent used. It also reacts with alcohols in the presence of different catalysts to yield diastereomers (Furin et al., 2000).
Aromatic Nucleophilic Substitution : Utilized in the synthesis of [18F]GBR 13119, a potential radiotracer for the dopamine uptake system. This involves aromatic nucleophilic substitution of various trimethylammonium trifluoromethanesulfonates with [18F]fluoride (Haka et al., 1989).
Oxidation Studies
Oxidation of Secondary Alcohols : The kinetics of its oxidation by potassium tetraoxoferrate(VI) have been studied. It forms ketones as products, providing insights into reaction mechanisms and catalysis (Norcross et al., 1997).
Cocaine Abuse Therapeutic Agent Synthesis : It's used in the synthesis of a cocaine abuse therapeutic agent, demonstrating its application in medicinal chemistry (Forrat et al., 2007).
Pharmaceutical and Medical Applications
Synthesis of Dopamine Reuptake Inhibitor : The compound is used in the synthesis of GBR 12909, a dopamine reuptake inhibitor, highlighting its role in the development of psychiatric medications (Haka & Kilbourn, 1990).
Metabolic Studies : Its metabolic transformation in rat liver microsomes has been studied, providing insights into its biotransformation and potential effects on liver enzymes (Kariya et al., 1992).
Neuroleptic Activity and Dopamine-Uptake Inhibition : The compound is involved in the synthesis of neuroleptic and thymoleptic compounds, which have applications in treating psychiatric disorders (Bogeso, 1983).
Chemical Synthesis and Precursor Use
- As a Versatile Precursor : Utilized as a trifluoromethyl-containing building block for the preparation of various heteroarenes, demonstrating its versatility in chemical synthesis (Sommer et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O/c14-10-3-1-2-4-11(10)19-7-5-18(6-8-19)9-12(20)13(15,16)17/h1-4,12,20H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQZWCCEVGDMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193794 | |
| Record name | 4-(2-Fluorophenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol | |
CAS RN |
453557-80-7 | |
| Record name | 4-(2-Fluorophenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)-α-(trifluoromethyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




